molecular formula C11H8ClF3N2S B2643138 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 923732-22-3

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B2643138
CAS No.: 923732-22-3
M. Wt: 292.7
InChI Key: WVNFYZJWHGLXCF-UHFFFAOYSA-N
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Description

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chloro-substituted phenyl group, and a trifluoromethyl group

Scientific Research Applications

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the cyclization and condensation of haloketones with thioamides. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzyl bromide with thioamide under basic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2S/c12-9-2-1-6(4-8(9)11(13,14)15)3-7-5-17-10(16)18-7/h1-2,4-5H,3H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNFYZJWHGLXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923732-22-3
Record name 5-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
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